molecular formula C21H19BrN2OS B2966778 (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 448216-69-1

(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2966778
CAS No.: 448216-69-1
M. Wt: 427.36
InChI Key: OGMXUGCOJUNDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multiple steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Piperazine Derivative Formation: The piperazine moiety is synthesized separately, often starting from phenylpiperazine, which can be modified through various substitution reactions.

    Coupling Reaction: The final step involves coupling the brominated furan derivative with the phenylpiperazine derivative under conditions that promote the formation of the methanethione linkage. This can be achieved using reagents such as thiourea in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group or the methanethione linkage, potentially yielding debrominated or reduced sulfur-containing products.

    Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines are often employed under basic conditions.

Major Products

    Oxidation: Products may include furanones or other oxygenated derivatives.

    Reduction: Reduced products may feature altered sulfur oxidation states or debrominated aromatic rings.

    Substitution: Substituted products will vary depending on the nucleophile used, potentially yielding a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the piperazine moiety suggests possible applications in the development of drugs targeting neurological disorders, as piperazine derivatives are known to interact with various neurotransmitter receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione exerts its effects is likely related to its ability to interact with biological macromolecules. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites in the brain. Additionally, the bromophenyl and furan groups may facilitate interactions with enzymes or other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(4-phenylpiperazin-1-yl)methanone: Similar structure but lacks the furan ring.

    (5-Phenylfuran-2-yl)(4-phenylpiperazin-1-yl)methanethione: Similar structure but lacks the bromine atom.

    (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione: Similar structure but with a methyl group on the piperazine ring.

Uniqueness

The uniqueness of (5-(4-Bromophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione lies in its combination of a bromophenyl group, a furan ring, and a piperazine moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMXUGCOJUNDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.